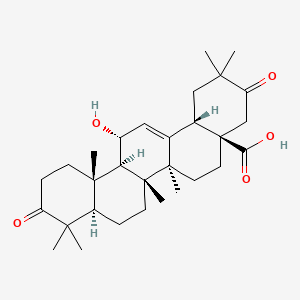
Propapyriogenin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propapyriogenin A2 is a triterpenoid.
Scientific Research Applications
Molecular and Biochemical Mechanisms
- A20, a similar compound, has been studied for its ubiquitin-regulatory activities and is identified as a susceptibility gene for inflammatory disease. This research highlights the importance of understanding the molecular and biochemical mechanisms of such compounds (Catrysse et al., 2014).
Role in Disease and Therapeutics
- Research on α2-Antiplasmin (A2AP), a compound with some phonetic similarity, demonstrated its protective role during gram-negative sepsis, highlighting the potential therapeutic applications of related compounds (Kager et al., 2013).
Evolutionary Biology and Genetics
- Studies have explored the evolution and neofunctionalization of snake venom phospholipase A2 genes, providing insight into how similar compounds may have evolved and diversified (Lynch, 2007).
Cellular Mechanisms and Pathology
- Research into the compound A2E, found in retinal cells, reveals its role in inducing apoptosis, a critical insight for understanding cellular mechanisms and pathology in diseases like macular degeneration (Suter et al., 2000).
Immunology and Inflammation
- Studies have characterized A20 as a crucial regulator in inflammation and immunity, potentially guiding the understanding of the role of similar compounds in these processes (Ma & Malynn, 2012).
Therapeutic Potential in Cancer
- A20 overexpression in glioma cells suggests its role in tumorigenesis, pointing towards the therapeutic potential of targeting such compounds in cancer treatment (Guo et al., 2009).
Neurovascular Degeneration
- Arginase 2 (A2) is identified as a mediator in neurovascular injury after retinal ischemia, indicating the potential for targeting similar compounds in neurovascular diseases (Shosha et al., 2016).
properties
CAS RN |
72933-74-5 |
|---|---|
Product Name |
Propapyriogenin A2 |
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,12aS,13R,14bS)-13-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25(2)15-18-17-14-19(31)23-27(5)10-9-21(32)26(3,4)20(27)8-11-29(23,7)28(17,6)12-13-30(18,24(34)35)16-22(25)33/h14,18-20,23,31H,8-13,15-16H2,1-7H3,(H,34,35)/t18-,19+,20-,23+,27-,28+,29+,30+/m0/s1 |
InChI Key |
LJMPUEBWSQXCRU-LJHQDYJOSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@@H](C=C4[C@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C(=O)O)C)O)C)(C)C |
SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Canonical SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




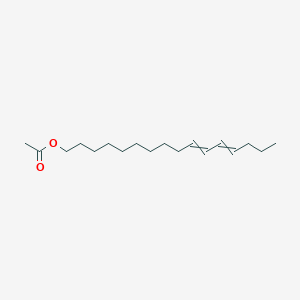
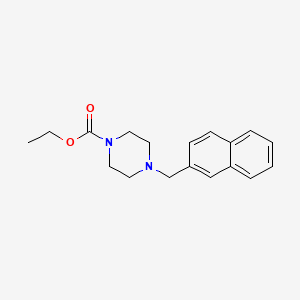
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
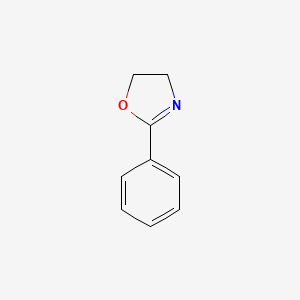
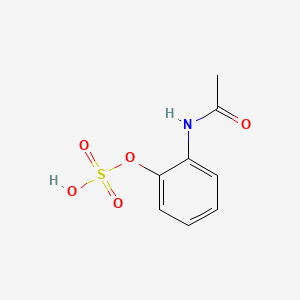
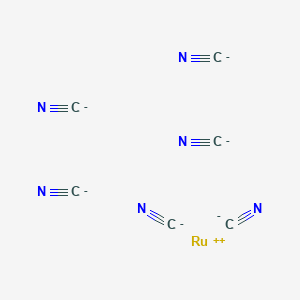
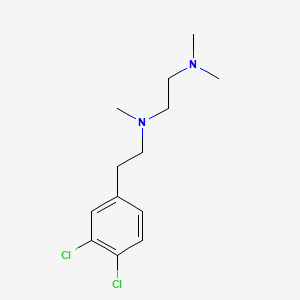
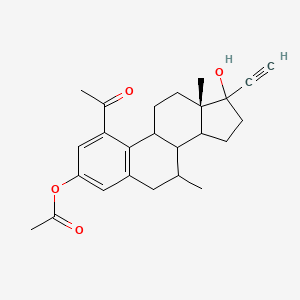
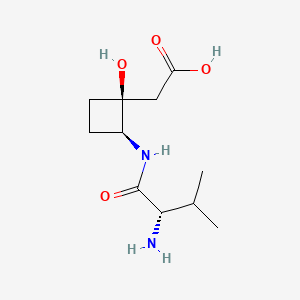
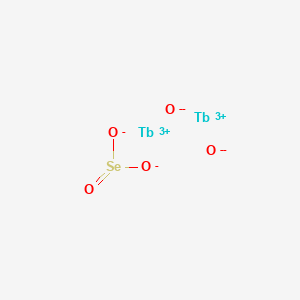
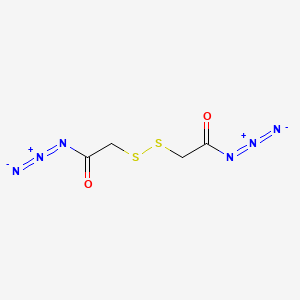
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
